molecular formula C11H11NO B8446615 2-(3-Methyl-1-pyrrolyl)phenol

2-(3-Methyl-1-pyrrolyl)phenol

Cat. No.: B8446615
M. Wt: 173.21 g/mol
InChI Key: BILXSOAWOIHGPL-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-pyrrolyl)phenol is a phenolic compound featuring a phenol ring substituted at the 2-position with a 3-methylpyrrole group. The pyrrole moiety, a five-membered aromatic heterocycle with one nitrogen atom, introduces electron-rich characteristics, while the methyl group at the 3-position modulates steric and electronic properties. The phenol group (-OH) contributes hydrogen-bonding capacity, influencing solubility, reactivity, and molecular aggregation patterns.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3-methylpyrrol-1-yl)phenol

InChI

InChI=1S/C11H11NO/c1-9-6-7-12(8-9)10-4-2-3-5-11(10)13/h2-8,13H,1H3

InChI Key

BILXSOAWOIHGPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C1)C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3-Methyl-1-pyrrolyl)phenol with structurally related compounds from the evidence:

Compound Name Key Functional Groups Molecular Weight (g/mol) Hydrogen-Bonding Features Key Applications/Properties
This compound Phenol, 3-methylpyrrole ~175 (estimated) Phenolic -OH (donor/acceptor), pyrrole N Supramolecular assembly, drug design
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol Pyrrolidine, methanol, ether 159 (exact) -OH (donor), ether O (acceptor) Pharmaceutical intermediates
4-Acetoxyphenyl acetate Phenol ester, acetyloxy 180.16 Ester carbonyl (acceptor) Solubility in organic solvents
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine Pyridine, pyrrolidine, halogen 259 (exact) Pyridine N (acceptor), halogen interactions Material science, halogen bonding
Key Observations:
  • Hydrogen Bonding: The phenolic -OH in this compound enables strong hydrogen-bond donor activity, contrasting with esterified phenols (e.g., 4-Acetoxyphenyl acetate), which lack acidic protons and exhibit weaker intermolecular interactions .
  • Electronic Effects : Pyrrole’s electron-rich nature contrasts with pyridine’s electron-deficient ring in halogenated derivatives (e.g., 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine), affecting reactivity in metal coordination or charge-transfer complexes .

Hydrogen-Bonding Patterns and Crystallization

As per Etter’s graph-set analysis (), this compound likely forms chains or dimers via O-H···N (pyrrole) interactions. This contrasts with pyrrolidine derivatives (e.g., [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol), where -OH and ether oxygen participate in bifurcated hydrogen bonds, creating layered networks . Phenol esters () primarily engage in weaker C=O···H interactions, leading to less directional packing.

Physicochemical Properties

  • Solubility: The phenolic -OH enhances aqueous solubility compared to esters (e.g., 4-Nitrobenzoyl palmitate, ), which are lipophilic .
  • Acidity: The phenol group (pKa ~10) is more acidic than pyrrolidine -OH (pKa ~15–16) but less acidic than nitro-substituted phenols (pKa ~7–8) .
  • Thermal Stability : Methyl substitution on pyrrole may improve thermal stability relative to unmethylated analogs, as seen in halogenated pyridines () .

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